

Deuterium-Labeled Itraconazole: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Itraconazole-d9

Cat. No.: B15545306

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Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of lanosterol 14 α -demethylase, a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[2][3] In the realm of pharmaceutical research and development, stable isotope labeling, particularly with deuterium (^2H or D), has become an invaluable tool.[4][5] Substituting hydrogen with deuterium, a non-radioactive isotope, can subtly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can significantly impact a drug's metabolic profile, often slowing down metabolism at specific sites.[6][7]

Deuterium-labeled Itraconazole serves two primary purposes in research. Firstly, it is the gold standard for use as an internal standard (IS) in quantitative bioanalysis by mass spectrometry.[5][8] Its near-identical chemical behavior to the unlabeled analyte, combined with its distinct mass, allows for highly accurate and precise quantification in complex biological matrices.[9] Secondly, it is utilized in pharmacokinetic (PK) and metabolic studies to trace the drug's fate in vivo, identify metabolites, and investigate the potential for metabolic switching to improve drug properties such as half-life and safety.[4][10]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of deuterium-labeled Itraconazole, covering its properties, applications, and detailed experimental protocols for its use in a research setting.

Physicochemical Properties

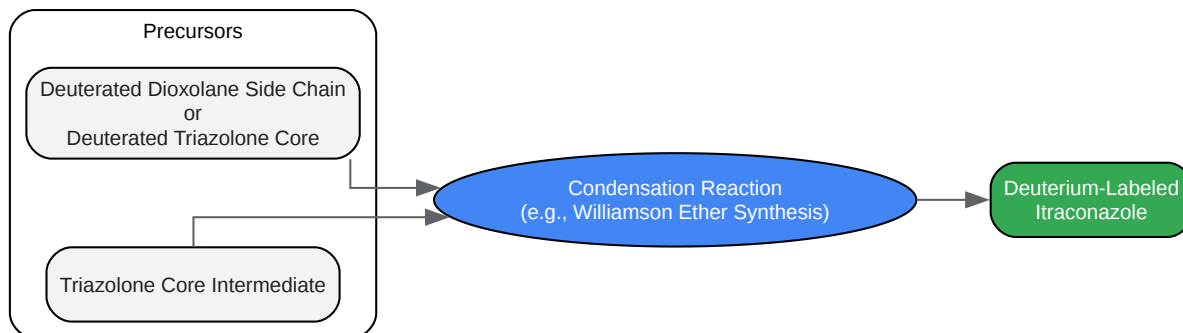
Deuterium labeling results in a predictable increase in the molecular weight of Itraconazole. Several deuterated versions are commercially available, with the position and number of deuterium atoms specified by their nomenclature (e.g., -d3, -d5, -d9). The choice of isotopologue often depends on the specific application and the desired mass shift for analytical detection.

| Property | Itraconazole | Itraconazole-d3 | Itraconazole-d5 | Itraconazole-d9 |
|----------------------|--------------------------|--------------------------------|--------------------------------|---------------------------------------|
| Molecular Formula | $C_{35}H_{38}Cl_2N_8O_4$ | $C_{35}H_{35}D_3Cl_2N_8O$ 4 | $C_{35}H_{33}D_5Cl_2N_8O$ 4 | $C_{35}H_{29}D_9Cl_2N_8O$ 4 |
| Molecular Weight | ~705.63 g/mol [11] | ~708.65 g/mol | ~710.66 g/mol [12] | ~714.70 g/mol [13] |
| CAS Number | 84625-61-6[11] | 1217512-35-0[2] [14] | 1217510-38-7[12][15] | N/A |
| Typical Purity | >98% | >99% deuterated forms[15] | ≥99% deuterated forms[15] | N/A |
| Common Labeling Site | N/A | sec-butyl group[14] | Phenyl ring[12] [16] | N-desalkyl metabolite studies[13][17] |

Synthesis of Deuterium-Labeled Itraconazole

The synthesis of Itraconazole is a multi-step process.[18][19] The introduction of deuterium is achieved by using a deuterated starting material or reagent at a specific step in the synthetic pathway. For example, to produce Itraconazole labeled on the sec-butyl group, a deuterated 2-bromobutane could be used in the alkylation step.

A generalized final step in the synthesis involves the condensation of a key triazolone intermediate with the dichlorophenyl-dioxolane side chain.[18][20]



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Caption: Generalized synthesis of deuterium-labeled Itraconazole.

Core Research Applications

Internal Standard for Quantitative Bioanalysis

The most prevalent application of deuterium-labeled Itraconazole is as an internal standard (IS) for quantification of the parent drug and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[8][21]}

Principle: An ideal internal standard should have physicochemical properties very similar to the analyte to account for variations during sample preparation and analysis, but be distinguishable by the detector.^[9] Deuterated standards are ideal because they co-elute chromatographically with the non-labeled analyte but have a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to detect them on separate channels.^[8] This approach effectively corrects for analyte loss during extraction, ion suppression or enhancement in the MS source (matrix effects), and variations in injection volume, leading to high accuracy and precision.^{[5][9]} Itraconazole-d₃, -d₅, and -d₉ have all been successfully used for this purpose.^{[13][16][22]}

Pharmacokinetic and Metabolism Studies

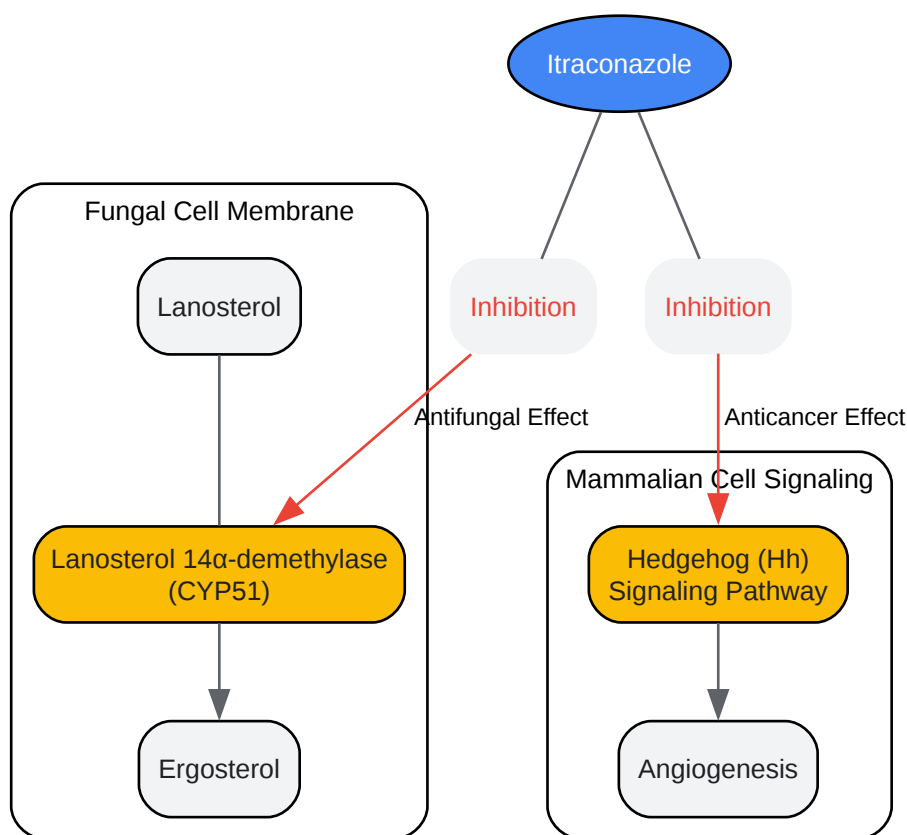
Deuterium labeling is a powerful tool for investigating the pharmacokinetics (PK) and metabolism of Itraconazole.^{[4][6]}

- **Kinetic Isotope Effect (KIE):** The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting H with D can slow down the reaction.[\[6\]](#)[\[7\]](#) Itraconazole is extensively metabolized by the cytochrome P450 enzyme CYP3A4 to several metabolites, including the active hydroxy-itraconazole (OH-ITZ).[\[23\]](#)[\[24\]](#)[\[25\]](#) By selectively deuterating metabolically "soft spots," researchers can investigate how this affects the drug's half-life, clearance, and the formation of specific metabolites.[\[7\]](#)
- **Metabolite Profiling:** Administering a deuterated version of Itraconazole and analyzing samples with high-resolution mass spectrometry allows for the unambiguous identification of drug-related metabolites.[\[26\]](#)[\[27\]](#) The characteristic mass difference and isotopic pattern between the deuterated parent drug and its metabolites make them easier to distinguish from endogenous molecules in the matrix.

Signaling Pathway Involvement

Itraconazole's primary antifungal action is the inhibition of ergosterol synthesis. However, it also has anticancer and antiangiogenic effects, notably through the inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular growth.[\[2\]](#)

Itraconazole is also known to inhibit oxysterol-binding protein (OSBP).[\[2\]](#)[\[15\]](#)



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Caption: Key signaling pathways inhibited by Itraconazole.

Experimental Protocols

Protocol 1: Quantification of Itraconazole in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantitative analysis of Itraconazole and its major metabolite, hydroxy-itraconazole, in human plasma using a deuterated internal standard. [\[16\]](#)[\[22\]](#)[\[28\]](#)

1. Materials and Reagents:

- Itraconazole and Hydroxy-Itaconazole analytical standards.
- Deuterium-labeled Itraconazole (e.g., Itraconazole-d5 or -d9) as internal standard (IS).[\[16\]](#)[\[17\]](#)

- Blank human plasma.
- HPLC-grade acetonitrile, methanol, and water.[17]
- Formic acid or acetic acid.[22][29]

2. Preparation of Standards and Samples:

- Stock Solutions: Prepare individual stock solutions of Itraconazole, Hydroxy-Itraconazole, and the IS in methanol (e.g., at 1 mg/mL).
- Working Solutions: Prepare serial dilutions of the analytes in methanol:water (50:50, v/v) to create calibration standards (CC) and quality control (QC) samples.[13] Prepare a separate working solution of the IS at a fixed concentration (e.g., 100 ng/mL).[22]
- Sample Preparation (Protein Precipitation):[22][28]
 - Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
 - Add 50 µL of the IS working solution.
 - Add 300 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.[21][29]
 - Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to an HPLC vial for analysis.

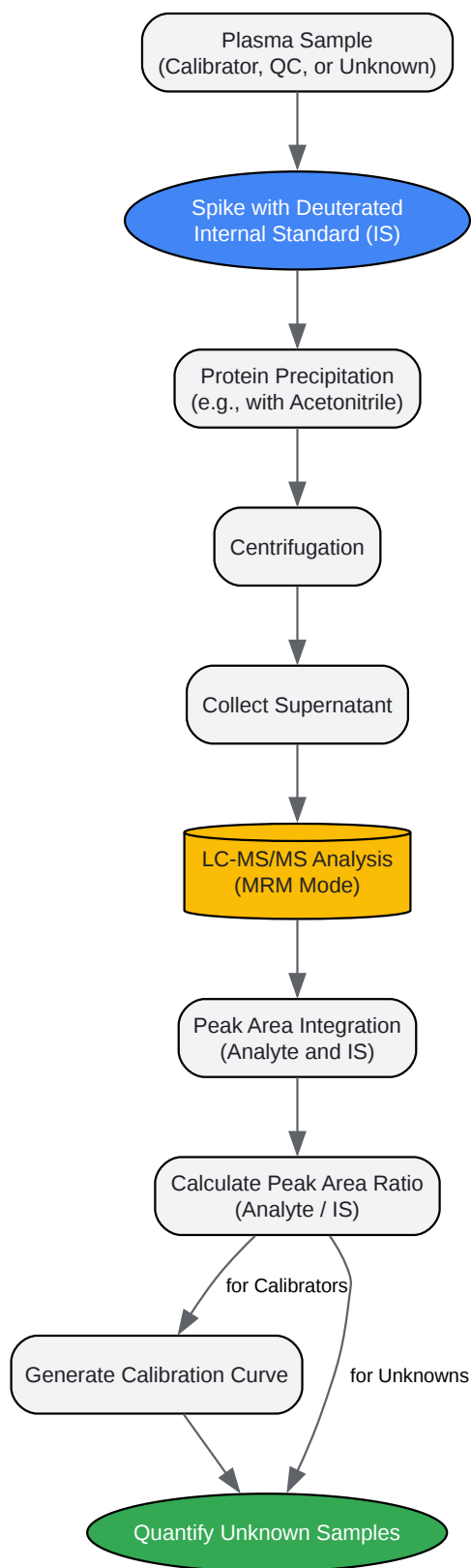
3. LC-MS/MS Analysis:

- The following table summarizes typical instrument conditions. Parameters should be optimized for the specific instrument used.

| Parameter | Typical Conditions |
|------------------|---|
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <5 µm)[16][29] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation (e.g., 4.5 min run time)[16] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[22][28] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[16][21] |
| MRM Transitions | Analyte: Itraconazole, Precursor Ion (m/z): 705.2, Product Ion (m/z): 392.1[28] Analyte: Hydroxy-Itraconazole, Precursor Ion (m/z): 721.2, Product Ion (m/z): 408.1[28] Analyte: Itraconazole-d5 (IS), Precursor Ion (m/z): 710.2, Product Ion (m/z): 397.1[16] |

4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.
- Use a weighted (e.g., $1/x^2$) linear regression to fit the curve.
- Determine the concentration of Itraconazole in unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Experimental workflow for LC-MS/MS quantification.

Protocol 2: In Vitro Metabolic Profiling using Human Liver Microsomes

This protocol provides a general framework for identifying metabolites of Itraconazole using a deuterated analog.[\[23\]](#)[\[26\]](#)

1. Materials and Reagents:

- Deuterium-labeled Itraconazole.
- Pooled Human Liver Microsomes (HLM).
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- Ice-cold acetonitrile or methanol for quenching the reaction.

2. Incubation Procedure:

- Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
- Pre-warm the master mix and HLM separately at 37°C for 5 minutes.
- Initiate the reaction by adding the deuterated Itraconazole (e.g., final concentration of 1 µM) to the HLM, followed by the master mix.[\[23\]](#)
- Incubate at 37°C for a specified time (e.g., 60 minutes).[\[23\]](#) Include control incubations without the NADPH system to check for non-enzymatic degradation.
- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
- Centrifuge to pellet the protein and transfer the supernatant for LC-MS analysis.

3. Analysis:

- Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
- Perform data mining to search for potential metabolites. Look for masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-dealkylation) applied to the deuterated parent drug. The presence of the deuterium label will create a unique isotopic pattern, aiding in confident identification.

Conclusion

Deuterium-labeled Itraconazole is an essential tool for modern pharmaceutical research. Its primary role as an internal standard enables robust and accurate quantification of Itraconazole and its metabolites, a critical requirement for therapeutic drug monitoring and clinical pharmacokinetic studies.^{[21][30]} Furthermore, its application in metabolic and pharmacokinetic research, leveraging the kinetic isotope effect, provides deeper insights into the drug's disposition and potential for optimization.^{[7][10]} The experimental protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize deuterium-labeled Itraconazole in their drug development and discovery efforts.

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